molecular formula C14H16BrN3O B7009796 N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-pyridin-2-ylethanamine

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-pyridin-2-ylethanamine

Cat. No.: B7009796
M. Wt: 322.20 g/mol
InChI Key: LGFMDEIEKGXYDT-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-pyridin-2-ylethanamine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom and a methoxy group attached to a pyridine ring, which is further linked to another pyridine ring through an ethanamine chain. The unique structure of this compound makes it a valuable subject of study in various fields of scientific research.

Properties

IUPAC Name

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-pyridin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O/c1-10(13-5-3-4-6-16-13)17-8-11-7-12(15)9-18-14(11)19-2/h3-7,9-10,17H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFMDEIEKGXYDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NCC2=C(N=CC(=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-pyridin-2-ylethanamine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is catalyzed by palladium. This reaction involves the coupling of 5-bromo-2-methoxypyridin-3-amine with an appropriate arylboronic acid under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or water .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using high-purity reagents, controlling the temperature and pressure, and employing continuous flow reactors to enhance the efficiency and yield of the reaction . The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-pyridin-2-ylethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction may produce a dehalogenated product .

Scientific Research Applications

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-pyridin-2-ylethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-pyridin-2-ylethanamine involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-Bromo-2-methyl-pyridin-3-yl)-methanesulfonamide
  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate

Uniqueness

N-[(5-bromo-2-methoxypyridin-3-yl)methyl]-1-pyridin-2-ylethanamine is unique due to its specific substitution pattern on the pyridine ring and its linkage to another pyridine ring through an ethanamine chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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